molecular formula C15H13ClO3 B1532642 4-[2-(4-Chlorophenyl)ethoxy]benzoic acid CAS No. 921622-91-5

4-[2-(4-Chlorophenyl)ethoxy]benzoic acid

Cat. No. B1532642
M. Wt: 276.71 g/mol
InChI Key: NPOXHVPKWAPRGP-UHFFFAOYSA-N
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Description

4-[2-(4-Chlorophenyl)ethoxy]benzoic acid, also known as 4-CEBA, is a synthetic organic compound with a wide range of applications in scientific research. It is a white crystalline solid with a melting point of 109-111 °C and a molecular weight of 307.86 g/mol. 4-CEBA is used as a reagent in organic synthesis and as a building block in the synthesis of other compounds. It is also used as a catalyst in a variety of reactions, including the synthesis of peptides and nucleosides.

Scientific Research Applications

Photocatalytic Degradation and Water Purification

Photocatalytic degradation processes involving similar chlorophenyl compounds have shown promise in water purification technologies. For instance, the oxidative degradation of chlorophenols in aqueous solutions using titanium dioxide (TiO2) under UV light illumination has been studied, revealing the potential for mineralization of these compounds into less harmful substances. This process is significant for the removal of organic pollutants from water, indicating a potential application area for 4-[2-(4-Chlorophenyl)ethoxy]benzoic acid in environmental remediation and water treatment efforts (Matthews, 1990).

Advanced Oxidation Processes

Advanced oxidation processes (AOPs) based on redox reactions have been employed to degrade various organic pollutants, including chlorophenols. Studies on the oxidative degradation mechanisms involving Cr(III)/Cr(VI) redox cycles provide insights into how complex organic molecules can be broken down. Such mechanisms could be relevant for understanding the reactivity and potential applications of 4-[2-(4-Chlorophenyl)ethoxy]benzoic acid in AOPs for treating contaminated water or soil (Bokare & Choi, 2011).

Analytical Chemistry and Sensor Development

In analytical chemistry, the development of novel fluorescence probes for detecting reactive oxygen species (ROS) has been an area of significant interest. The design and synthesis of compounds that can selectively detect and differentiate between specific ROS types can be crucial for various biological and chemical applications. Research into compounds similar to 4-[2-(4-Chlorophenyl)ethoxy]benzoic acid could contribute to the development of new sensors and probes for environmental monitoring, medical diagnostics, and research into oxidative stress-related diseases (Setsukinai et al., 2003).

Supramolecular Chemistry and Material Science

In the field of supramolecular chemistry and material science, the self-assembly of multifunctional hydrogen-bonding molecules into liquid-crystalline networks presents a fascinating area of research. These networks, formed through intermolecular hydrogen bonds between H-bond donor and acceptor molecules, demonstrate the potential for creating novel materials with unique properties. Research into compounds with structures similar to 4-[2-(4-Chlorophenyl)ethoxy]benzoic acid could lead to new developments in the design and synthesis of advanced materials for various applications, including optoelectronics, sensors, and nanotechnology (Kihara et al., 1996).

Safety And Hazards

“4-[2-(4-Chlorophenyl)ethoxy]benzoic acid” may have similar safety and hazards to “4-(4-Chlorophenoxy)benzoic acid”, which is harmful if swallowed, may cause an allergic skin reaction, causes serious eye irritation, and is very toxic to aquatic life .

properties

IUPAC Name

4-[2-(4-chlorophenyl)ethoxy]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClO3/c16-13-5-1-11(2-6-13)9-10-19-14-7-3-12(4-8-14)15(17)18/h1-8H,9-10H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPOXHVPKWAPRGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCOC2=CC=C(C=C2)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80739543
Record name 4-[2-(4-Chlorophenyl)ethoxy]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80739543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[2-(4-Chlorophenyl)ethoxy]benzoic acid

CAS RN

921622-91-5
Record name 4-[2-(4-Chlorophenyl)ethoxy]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80739543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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